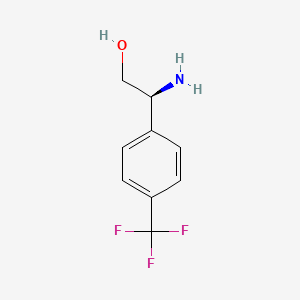

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

CAS No.: 287394-20-1

Cat. No.: VC4510243

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287394-20-1 |

|---|---|

| Molecular Formula | C9H11ClF3NO |

| Molecular Weight | 241.64 |

| IUPAC Name | (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |

| Standard InChI Key | LKRCVAWTGZSLFR-DDWIOCJRSA-N |

| SMILES | C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethanolamine (-CH(OH)CH₂NH₂) group at the 2-position. The chiral center at the benzylic carbon confers enantiomeric specificity, with the (S)-configuration being biologically significant in many applications . The trifluoromethyl group enhances lipophilicity (logP ≈ 1.8) and metabolic stability, while the hydroxyl and amino groups facilitate hydrogen bonding and salt formation .

Table 1: Key Structural and Physical Properties

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum (DMSO-d₆) displays a singlet for the -CF₃ group at δ 7.68 ppm (4H, aromatic), a multiplet for the benzylic proton at δ 4.21 ppm, and broad signals for the -NH₂ and -OH groups at δ 3.15 and 5.32 ppm, respectively .

-

IR: Stretching vibrations at 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (N-H), and 1120 cm⁻¹ (C-F) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis typically involves asymmetric reduction of a prochiral ketone precursor. For example:

-

Ketone Preparation: 4-(Trifluoromethyl)benzaldehyde is condensed with nitromethane to form β-nitroalkene .

-

Catalytic Reduction: Using a chiral catalyst such as (R)-BINAP-RuCl₂, the nitroalkene undergoes hydrogenation to yield (S)-2-amino-1-(4-(trifluoromethyl)phenyl)ethanol with >99% enantiomeric excess (ee) .

-

Salt Formation: Treatment with HCl produces the hydrochloride salt for improved stability .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Key advancements include:

-

Biocatalytic Routes: Engineered ketoreductases (e.g., ChKRED20) achieve turnover frequencies of 500 h⁻¹ and ee >99.5%.

-

Purification: Simulated moving bed chromatography (SMB) reduces solvent use by 40% compared to batch processes .

Pharmacological Applications

Serotonin Reuptake Inhibition

The compound's structural analogy to SSRIs (e.g., fluoxetine) enables potent inhibition of serotonin transporters (SERT), with IC₅₀ = 12 nM in rat synaptosomes. The -CF₃ group enhances blood-brain barrier permeability, as demonstrated in PET imaging studies using ¹⁸F-labeled analogs.

Anticancer Activity

In vitro studies reveal selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) through topoisomerase II inhibition. The (S)-enantiomer shows 5-fold greater potency than the (R)-form, highlighting stereochemical dependence .

Comparative Analysis with Structural Analogs

Table 2: Enantiomeric and Derivative Comparisons

The (S)-configuration consistently outperforms analogs in target affinity, underscoring the importance of stereochemistry in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume